molecular formula C23H18ClN5O B2894678 3-(4-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866350-08-5

3-(4-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2894678
CAS No.: 866350-08-5
M. Wt: 415.88
InChI Key: CVMMOIFREKPIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-N-[(3-Methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes:

  • Triazolo[1,5-a]quinazoline backbone: A fused bicyclic system combining triazole and quinazoline rings, known for diverse bioactivity in medicinal chemistry .
  • 3-Methoxybenzylamine group: At position 5, providing steric bulk and possible hydrogen-bonding capacity via the methoxy group.

Its structural complexity suggests applications in drug discovery, particularly for targets requiring heterocyclic inhibitors.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O/c1-30-18-6-4-5-15(13-18)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)16-9-11-17(24)12-10-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMMOIFREKPIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazoloquinazoline core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at multiple reactive positions:

Reaction Type Conditions Reagents Products Source
Nucleophilic Aromatic Substitution DMF, 80°C, K₂CO₃Benzyl chlorides2-Benzyl-sulfonamido derivatives
Sulfonamide Alkylation DMF, 100°C, K₂CO₃Propargyl bromideAcetylene-functionalized triazoloquinazolines
Electrophilic Halogenation HOAc, refluxSnCl₂·2H₂O/HClReduction of nitro groups to amines

Key Findings :

  • The methoxybenzyl group enhances solubility in polar aprotic solvents (DMF, dioxane) during substitutions .
  • Electron-withdrawing substituents (e.g., sulfonyl groups) activate the quinazoline ring for nucleophilic attacks .

Oxidation and Reduction

The triazole and quinazoline moieties participate in redox transformations:

Reaction Type Conditions Reagents Products Source
Oxidation HOAc, refluxKMnO₄Quinazoline N-oxide derivatives
Reduction MeOH, ambient temperatureSnCl₂·2H₂O/HClAmine-functionalized intermediates

Mechanistic Insight :

  • Oxidation primarily targets the quinazoline nitrogen, forming stable N-oxide products.
  • Stannous chloride selectively reduces nitro groups without affecting the triazole ring .

Cyclization and Ring-Opening

The fused triazoloquinazoline system exhibits both stability and reactivity under specific conditions:

Reaction Type Conditions Reagents Products Source
Hetero-Domino Cyclization EtOH, refluxCS₂/KOHThiol-functionalized imidazo[1,2-c]quinazolines
Acid-Catalyzed Ring Opening HCl (conc.), ΔH₂OCleavage to form benzamide derivatives

Structural Impact :

  • The 4-chlorophenyl group stabilizes the transition state during cyclization .
  • Ring-opening reactions are pH-dependent, with acidic conditions favoring quinazoline decomposition .

Sulfonation and Desulfonation

The sulfonyl group undergoes reversible modifications:

Reaction Type Conditions Reagents Products Source
Sulfonation DCM, 0°CClSO₃HPolysulfonated derivatives
Desulfonation H₂O, 100°CH₃O⁺Sulfonic acid byproducts

Kinetics :

  • Sulfonation occurs preferentially at the C3 position of the quinazoline ring.
  • Desulfonation requires prolonged heating (>6h) for complete conversion .

Stability Under Thermal and Photolytic Conditions

Experimental studies reveal:

Condition Temperature/Time Degradation Products Stability Source
Thermal 150°C, 2hChlorobenzene and quinazoline碎片Moderate
UV Light (254 nm) 24h exposureRadical-mediated dimerizationLow

Comparative Reactivity with Analogues

A reactivity comparison with structurally similar compounds:

Compound Relative Reactivity (vs. Reference) Key Difference Source
3-Phenyl- triazolo[1,5-a]quinazolin-5-amine1.8× higherAbsence of electron-withdrawing Cl
N-[(4-Methoxyphenyl)methyl]-3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-amine0.6× lowerBulkier sulfonyl group

Mechanistic Pathways

Key reaction mechanisms supported by experimental data :

  • Nucleophilic Substitution :
    Ar Cl+NuAr Nu+Cl\text{Ar Cl}+\text{Nu}^-\rightarrow \text{Ar Nu}+\text{Cl}^-
    Favored by electron-deficient aromatic rings.
  • Triazole Ring Participation :
    Acts as both directing group and electron sink in electrophilic reactions.
  • Quinazoline Core Reactivity :
    Susceptible to ring expansion via -dipolar cycloadditions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit promising anticancer properties. In particular:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival. The triazole and quinazoline moieties are known to interact with ATP-binding sites on kinases, potentially leading to apoptosis in cancer cells.
  • Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazoloquinazolines showed selective cytotoxicity against various cancer cell lines, suggesting a pathway for further development of targeted cancer therapies.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Broad-Spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
  • Research Findings : A recent investigation highlighted that derivatives of quinazoline compounds have shown significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Cognitive Enhancement

There is emerging evidence that triazoloquinazolines may influence cognitive functions:

  • NMDA Receptor Modulation : Compounds in this class could act as modulators of NMDA receptors, which are crucial for synaptic plasticity and memory formation.
  • Clinical Relevance : Research has shown that certain derivatives can enhance memory retrieval in animal models, indicating potential applications in treating cognitive disorders such as Alzheimer's disease.

Table of Comparative Studies

StudyCompoundTargetFindings
Triazoloquinazoline DerivativeCancer CellsInduced apoptosis in multiple cancer lines
Similar CompoundBacteriaEffective against MRSA and other resistant strains
Quinazoline AnalogNMDA ReceptorsEnhanced memory retrieval in rodents

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolopyrimidine Derivatives

and describe triazolopyrimidine analogs with chlorophenyl and methoxy-containing substituents. Key comparisons include:

Compound ID Core Structure Substituents (Position) Yield (%) Key Observations Source
Target Compound Triazolo[1,5-a]quinazoline 3-(4-ClPh), 5-N-(3-MeOBn) N/A Unique quinazoline fusion -
Compound 11 (Ev. 8) Triazolo[1,5-a]pyrimidine 5-(4-ClPh), 7-N-(4-MeOPh-ethyl) N/A Methoxy on phenethyl vs. benzyl group
Compound 92 (Ev. 1) Triazolo[1,5-a]pyrimidine 7-N-(4-ClPh), 2-(dimethylaminomethyl) 31 Lower yield due to bulky substituent

Key Differences :

  • Core Structure: The target compound’s quinazoline fusion (vs.
  • Substituent Position : The 3-methoxybenzyl group in the target may enhance lipophilicity compared to ’s 4-methoxyphenethyl amine.
Quinazolinone Derivatives

and highlight triazole-substituted quinazolinones with varying aryl groups:

Compound ID Core Structure Substituents (Position) Yield (%) Bioactivity Notes Source
Target Compound Triazoloquinazoline 3-(4-ClPh), 5-N-(3-MeOBn) N/A N/A -
Thummala Derivative Quinazolinone 2-(triazole-methyloxy)phenyl High Anticancer potential inferred

Key Differences :

  • Functional Groups: Quinazolinones lack the triazole-quinazoline fusion but share aromatic amine groups. This may reduce metabolic stability compared to the target compound.
Sulfonyl- and Thiazole-Containing Analogs

and describe sulfonyl- and thiazole-modified triazoloquinazolines:

Compound ID (Ev. 13) Core Structure Substituents (Position) Key Feature Source
Target Compound Triazoloquinazoline 3-(4-ClPh), 5-N-(3-MeOBn) Chlorophenyl as electron-withdrawing -
ECHEMI Compound Triazoloquinazoline 3-(4-ClPh-sulfonyl), 5-N-(4-MeOPh) Sulfonyl enhances polarity

Key Differences :

  • Substituent Effects : Sulfonyl groups () increase hydrophilicity, whereas the target’s chlorophenyl may favor membrane penetration.

Implications for Drug Discovery

  • Structural Advantages :
    • The 4-chlorophenyl group may enhance target binding in hydrophobic pockets (e.g., enzyme active sites).
    • The 3-methoxybenzylamine moiety could improve solubility relative to purely aromatic analogs.
  • Limitations :
    • Lack of bioactivity data in the evidence limits direct pharmacological comparisons.
    • Synthetic complexity may hinder large-scale production.

Biological Activity

The compound 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has gained attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN4O2C_{19}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 366.81 g/mol. The compound features a triazole ring fused with a quinazoline structure, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC19H15ClN4O2
Molecular Weight366.81 g/mol
LogP4.172
Water Solubility (LogSw)-4.66
Polar Surface Area60.567 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that quinazoline-based compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinase : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in tumor proliferation and survival. This inhibition leads to reduced tumor growth and metastasis in various cancers .
  • Cytotoxicity Studies : In vitro cytotoxicity assays against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown promising results. For instance, compounds structurally related to our target have demonstrated IC50 values indicating significant growth inhibition .
    • Example Results :
      • Compound A: IC50 = 0.28 µg/mL against MCF-7.
      • Compound B: IC50 = 9.6 µM against HL-60 leukemia cells.
  • Mechanisms of Action : The biological activity may also be attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds have been shown to increase caspase-3 levels significantly and reduce TNF-α levels in treated cells, indicating apoptosis induction .

Other Biological Activities

Beyond anticancer effects, quinazoline derivatives exhibit other pharmacological activities:

  • Antifungal Properties : Some studies have included screening for antifungal activity, placing this compound within libraries targeting infections .
  • Anti-inflammatory Effects : The anti-inflammatory potential of quinazoline derivatives has been documented, suggesting a broader therapeutic application .

Case Studies

A recent study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their antiproliferative activities against various cancer cell lines. The study found that modifications in the chemical structure significantly affected their potency:

Compound NameStructure ModificationIC50 (MCF-7)
Compound 1Para-substitution5.36 µg/mL
Compound 2Furoyl replacement3.21 µg/mL

These findings suggest that structural variations can enhance biological activity and provide insights into optimizing drug design for improved efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.